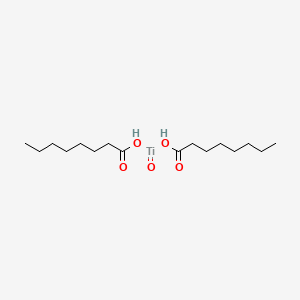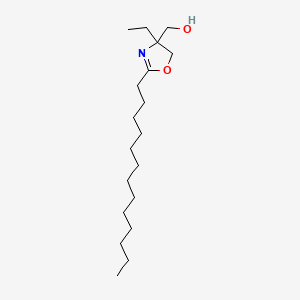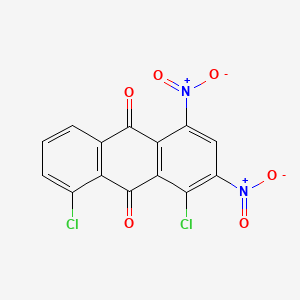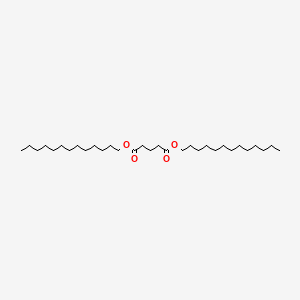![molecular formula C18H18CaO6 B12643466 Calcium bis[(R)-3-phenyllactate] CAS No. 85391-18-0](/img/structure/B12643466.png)
Calcium bis[(R)-3-phenyllactate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium bis[®-3-phenyllactate] is a chemical compound with the molecular formula C18H18CaO6 It is a calcium salt of ®-3-phenyllactic acid, which is a chiral molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Calcium bis[®-3-phenyllactate] typically involves the reaction of ®-3-phenyllactic acid with a calcium source, such as calcium hydroxide or calcium chloride. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired calcium salt. The reaction can be represented as follows:
2(R)−3−Phenyllacticacid+Ca(OH)2→Calciumbis[(R)−3−phenyllactate]+2H2O
Industrial Production Methods
Industrial production of Calcium bis[®-3-phenyllactate] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Calcium bis[®-3-phenyllactate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Calcium bis[®-3-phenyllactate] has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a calcium supplement.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in bone health and as a calcium source in dietary supplements.
Industry: It is used in the production of various calcium-based products and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Calcium bis[®-3-phenyllactate] involves its dissociation into calcium ions (Ca2+) and ®-3-phenyllactate ions in aqueous environments. The calcium ions play a crucial role in various physiological processes, including signal transduction, muscle contraction, and bone health. The ®-3-phenyllactate ions may interact with specific molecular targets and pathways, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
Calcium gluconate: A calcium salt of gluconic acid, commonly used as a calcium supplement.
Calcium lactate: A calcium salt of lactic acid, used in food and pharmaceutical industries.
Calcium phosphate: A group of calcium salts of phosphoric acid, widely used in bone regeneration and dental applications.
Uniqueness
Calcium bis[®-3-phenyllactate] is unique due to its chiral nature and specific molecular structure, which may confer distinct biological and chemical properties compared to other calcium salts
Propiedades
Número CAS |
85391-18-0 |
|---|---|
Fórmula molecular |
C18H18CaO6 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
calcium;(2R)-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/2C9H10O3.Ca/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;/h2*1-5,8,10H,6H2,(H,11,12);/q;;+2/p-2/t2*8-;/m11./s1 |
Clave InChI |
OLPHGSKFJSNPOA-GGTCEIRZSA-L |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](C(=O)[O-])O.C1=CC=C(C=C1)C[C@H](C(=O)[O-])O.[Ca+2] |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)[O-])O.C1=CC=C(C=C1)CC(C(=O)[O-])O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


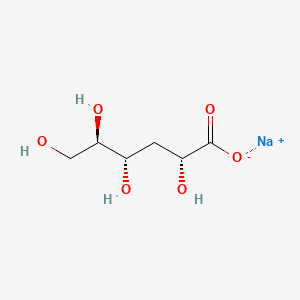



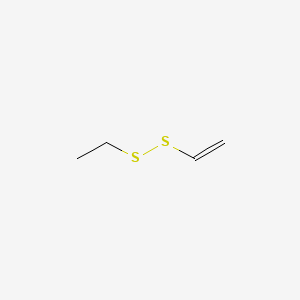
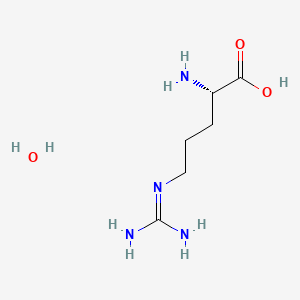
![tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate](/img/structure/B12643424.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)
![Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)-](/img/structure/B12643455.png)
